molecular formula C18H13FN2 B1494593 4-(9H-Carbazol-9-yl)-3-fluoroaniline CAS No. 1820707-85-4

4-(9H-Carbazol-9-yl)-3-fluoroaniline

Cat. No. B1494593
CAS RN: 1820707-85-4
M. Wt: 276.3 g/mol
InChI Key: MWQZFFICMVRQPX-UHFFFAOYSA-N
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Description

4-(9H-Carbazol-9-yl)-3-fluoroaniline is likely a derivative of carbazole, a class of compounds known for their photochemical and thermal stability and good hole-transport ability . Carbazole-based compounds, such as tris(4-carbazoyl-9-ylphenyl)amine (TCTA), are electron-rich and are widely used as hole-transport and hole-injection materials in light-emitting diodes and perovskite solar cells .


Synthesis Analysis

Carbazole derivatives can be synthesized by Suzuki coupling reactions . This method has been used to create a series of novel hole-transporting materials (HTMs) based on 4-(9H-carbazol-9-yl)triphenylamine conjugated with different carbazole or triphenylamine derivatives . The resulting compounds showed good thermal stabilities with high glass transition temperatures between 148 and 165 °C .


Molecular Structure Analysis

The molecular structure of 4-(9H-Carbazol-9-yl)-3-fluoroaniline is likely similar to that of other carbazole derivatives. For example, 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile and related organic fluorophores/photocatalysts have been synthesized via a solvent-minimized four-fold S N Ar pathway .


Chemical Reactions Analysis

Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . The electropolymerization parameters of carbazole and chemical polymerization of carbazole derivatives have been studied .

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

The compound is studied for its potential use in OLEDs due to its structure . The molecule possesses a carbazole unit, known as a hole-transporting moiety. A series of novel hole-transporting materials (HTMs) based on 4-(9H-carbazol-9-yl)triphenylamine conjugated with different carbazole or triphenylamine derivatives have been synthesized . The introduction of these HTMs into standard devices resulted in significantly enhanced current, power, and external quantum efficiencies (EQE) as compared to the reference device without any layers of HTMs .

Synthesis of Novel Derivatives

4-(9H-Carbazol-9-yl)-3-fluoroaniline can be used as a building block in the synthesis of novel derivatives. For instance, it has been used in the synthesis of a series of novel hole-transporting materials (HTMs) based on 4-(9H-carbazol-9-yl)triphenylamine conjugated with different carbazole or triphenylamine derivatives .

Study of Hole Transporting Materials

The compound is used in the study of hole transporting materials (HTMs). HTMs based on 4-(9H-carbazol-9-yl)triphenylamine conjugated with different carbazole or triphenylamine derivatives have been synthesized . These HTMs showed good thermal stabilities with high glass transition temperatures between 148 and 165 °C .

4. Improvement of OLED Efficiency and Durability The compound is used in the development of materials to improve the efficiency and durability of OLEDs . The introduction of HTMs based on 4-(9H-carbazol-9-yl)triphenylamine into standard devices resulted in significantly enhanced current, power, and external quantum efficiencies (EQE) as compared to the reference device without any layers of HTMs .

Polymerization Studies

The compound’s acrylate group can readily undergo polymerization. This makes it useful in studies related to polymerization.

Cycloaddition Reactions

The compound can be used in cycloaddition reactions. For example, during the cycloaddition reaction using copper (II) sulfate and sodium ascorbate, only the 1,4-regioisomer was obtained, with an excellent yield .

Mechanism of Action

While the specific mechanism of action for 4-(9H-Carbazol-9-yl)-3-fluoroaniline is not available, carbazole-based compounds are known for their role in organic light-emitting diodes (OLEDs). They are used as hole-transporting materials, contributing to the overall efficiency and durability of OLEDs .

Future Directions

The future research directions for 4-(9H-Carbazol-9-yl)-3-fluoroaniline and similar compounds could involve further exploration of their use in OLEDs and other optoelectronic devices. Their synthesis methods could also be optimized for better yield and efficiency .

properties

IUPAC Name

4-carbazol-9-yl-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2/c19-15-11-12(20)9-10-18(15)21-16-7-3-1-5-13(16)14-6-2-4-8-17(14)21/h1-11H,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQZFFICMVRQPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C=C(C=C4)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(9H-Carbazol-9-yl)-3-fluoroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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